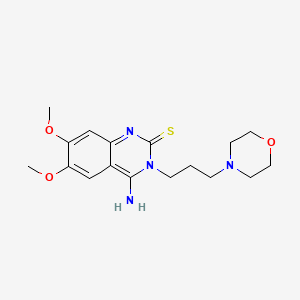
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione is a synthetic compound with potential applications in scientific research. It is a quinazoline derivative that has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Reaction Pathways
Quinazoline derivatives have been studied for their antioxidant capacities. A review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, indicating that some antioxidants can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. This specificity and relevance of oxidation products require further elucidation, suggesting the complexity of reactions involved in determining antioxidant capacity (Ilyasov et al., 2020).
Medicinal Chemistry Applications
Quinazoline derivatives are highlighted for their diverse biological activities, including antibacterial and anticancer properties. The structural stability of the quinazolinone nucleus has inspired modifications to create new potential medicinal agents, with studies showing antibacterial activity against various pathogens. This underscores the ongoing exploration of quinazoline derivatives in drug discovery and the potential for overcoming antibiotic resistance (Tiwary et al., 2016).
Biological and Preclinical Importance
Research on N-sulfonylamino azinones, a related class, demonstrates significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. New generations of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia, indicating the therapeutic versatility of quinazoline derivatives (Elgemeie et al., 2019).
Optoelectronic Materials
Quinazoline derivatives have been researched for their applications in optoelectronic materials. The synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been published, showcasing the potential of these compounds in creating novel optoelectronic materials. Incorporation of quinazoline into π-extended conjugated systems is valuable for the development of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Synthetic Chemistry Advances
The synthesis of quinazolines involves eco-friendly, atom-efficient, multi-component strategies. Recent advances in synthetic chemistry have focused on developing novel quinazolines and investigating their properties for potential applications, demonstrating the ongoing interest and innovative approaches in synthesizing these heterocyclic compounds (Faisal & Saeed, 2021).
Propiedades
IUPAC Name |
4-amino-6,7-dimethoxy-3-(3-morpholin-4-ylpropyl)quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-22-14-10-12-13(11-15(14)23-2)19-17(25)21(16(12)18)5-3-4-20-6-8-24-9-7-20/h10-11H,3-9,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRCDBJNLBSMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


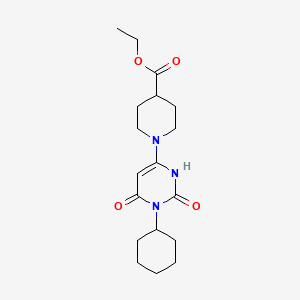

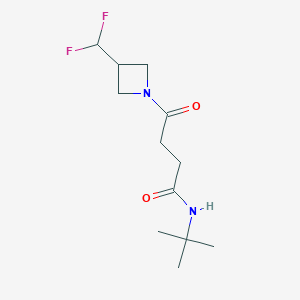
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)
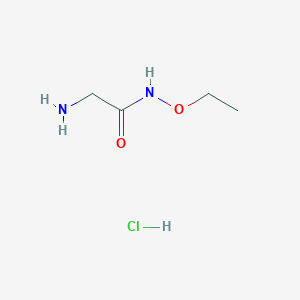

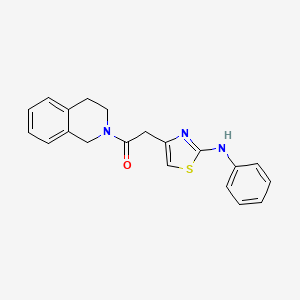
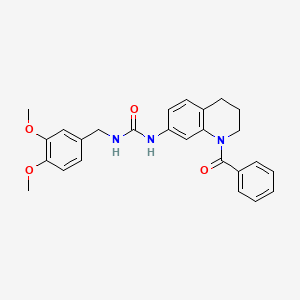

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)